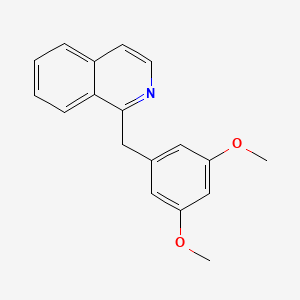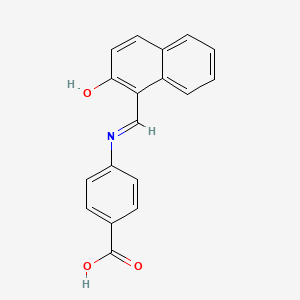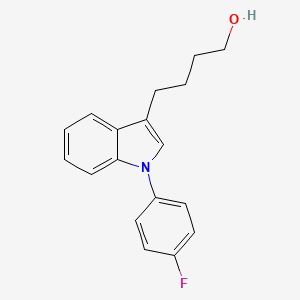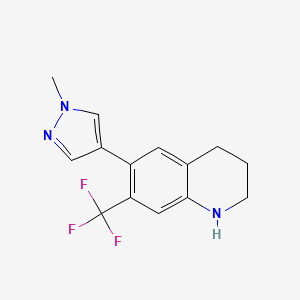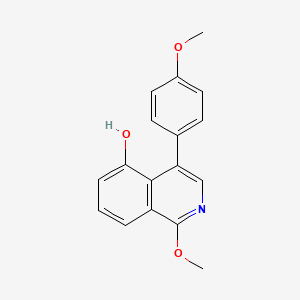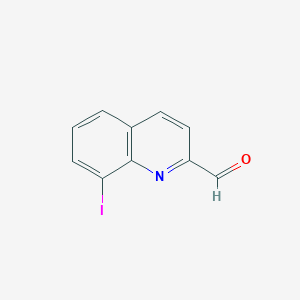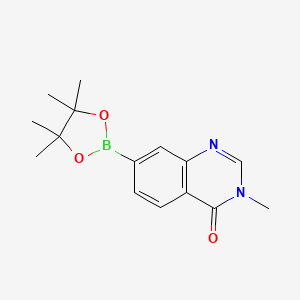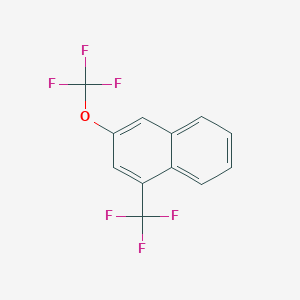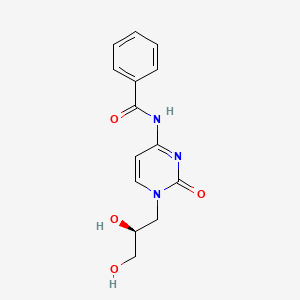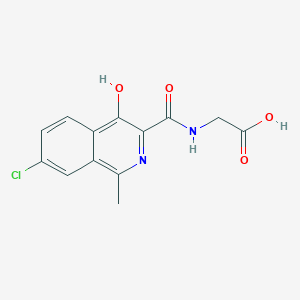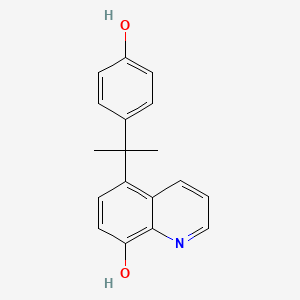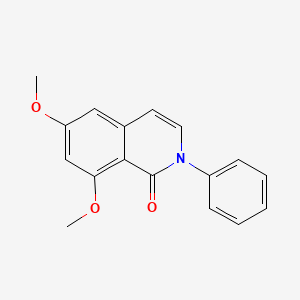
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure, featuring multiple hydroxyl groups and an amino group, contributes to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and amino precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Combining a phenolic aldehyde with an amino ketone in the presence of a base.
Cyclization Reactions: Using catalysts to promote the formation of the chromenone ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts for specific reactions.
Major Products
Oxidized Derivatives: Quinones or other oxidized forms.
Reduced Derivatives: Flavanols or other reduced forms.
Substituted Compounds: With various functional groups enhancing biological activity.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: For its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and neuroprotective effects.
Industry: Used in the development of natural dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves:
Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell survival, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one stands out due to its unique combination of hydroxyl and amino groups, which may enhance its biological activity and specificity compared to other flavonoids.
Propiedades
Fórmula molecular |
C15H11NO5 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO5/c16-15-12(7-1-3-8(17)4-2-7)14(20)13-10(19)5-9(18)6-11(13)21-15/h1-6,17-19H,16H2 |
Clave InChI |
SFPJFNWIYXKUIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(OC3=CC(=CC(=C3C2=O)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


